3,4-Dihydro-2H-Pyrrole-2-carboxylate
Description
3,4-Dihydro-2H-pyrrole-2-carboxylate (hereafter referred to as DHPC) is a cyclic enamine-carboxylate with the molecular formula C₅H₆NO₂ and a monoisotopic mass of 112.0404 g/mol . Its (2S)-stereoisomer, 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC), serves as a biosynthetic precursor to the antibiotic anthelvencin in Streptomyces strains, where the gene cluster athv28 is critical for its production . DHPC derivatives are integral to secondary metabolite pathways, particularly in pyrrolamide-type antibiotics, and exhibit structural plasticity in enzymatic reactions, as seen in EctC-mediated conversions of L-glutamine to ADPC .
- Melting Point: 140–142°C (decomposition)
- pKa: 2.35 (predicted)
- Density: 1.35 g/cm³
Properties
Molecular Formula |
C5H6NO2- |
|---|---|
Molecular Weight |
112.11 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/p-1 |
InChI Key |
DWAKNKKXGALPNW-UHFFFAOYSA-M |
SMILES |
C1CC(N=C1)C(=O)[O-] |
Canonical SMILES |
C1CC(N=C1)C(=O)[O-] |
Synonyms |
1-pyrroline-5-carboxylate delta(1)pyrroline-5-carboxylate delta-1-pyrroline-5-carboxylate delta-1-pyrroline-5-carboxylate, (+-)-isomer delta-1-pyrroline-5-carboxylate, 14C-labeled, (+-)-isomer delta-1-pyrroline-5-carboxylic acid pyrroline-5-carboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analog: 5-Alkyl/Aryl/Heteroaryl-Substituted Diethyl DHPC Derivatives
Diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates are synthesized via sodium iodide-catalyzed ring expansion of N-vinyl aziridines . These derivatives feature substituents at position 5 (alkyl, aryl, or heteroaryl), significantly altering their physicochemical properties and applications.
Example :
Key Differences :
Pyrazole Derivatives: 2,3-Dihydro-1H-Pyrazole-4-carbonitriles
2,3-Dihydro-1H-pyrazole-4-carbonitriles share a partially unsaturated heterocyclic core with DHPC but differ in ring size and functional groups. Synthesized using green deep eutectic solvents (e.g., K₂CO₃:glycerol), these compounds exhibit antioxidant (IC₅₀: 25–100 μg/mL for DPPH scavenging) and antimicrobial activities (MIC: 0.5–8 μg/mL against S. aureus and E. coli) .
Contrast with DHPC :
Hydroxylated and Acetylated Pyrrole Derivatives
Comparison :
- Substituent Effects : Hydroxyl/acetyl groups increase solubility and reactivity compared to DHPC’s simpler carboxylate structure.
- Applications : These derivatives are tailored for optical/electronic materials or chelation, contrasting with DHPC’s metabolic role .
Data Tables
Table 1: Molecular and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| 3,4-Dihydro-2H-pyrrole-2-carboxylate | C₅H₆NO₂ | 112.11 | None | 140–142 (dec.) |
| Ethyl 5-phenyl-DHPC | C₁₃H₁₅NO₂ | 217.26 | Phenyl, ethyl | Not reported |
| 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | C₉H₁₀NO₃ | 179.18 | Acetyl, methyl | Not reported |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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